molecular formula C8H6ClNO2 B7459840 (2E)-3-(6-chloropyridin-2-yl)prop-2-enoicacid

(2E)-3-(6-chloropyridin-2-yl)prop-2-enoicacid

Cat. No.: B7459840
M. Wt: 183.59 g/mol
InChI Key: MZXROTQDGXJFIA-SNAWJCMRSA-N
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Description

(2E)-3-(6-Chloropyridin-2-yl)prop-2-enoic acid is an α,β-unsaturated carboxylic acid featuring a chloropyridine substituent. Its molecular formula is C₈H₆ClNO₂, and its IUPAC name reflects the (E)-configuration of the double bond and the 6-chloro substitution on the pyridin-2-yl moiety. Key identifiers include:

  • CAS No.: 38076-80-1
  • Molecular Weight: Reported values in the literature show discrepancies, with 208.24 g/mol and 261.12 g/mol cited.
  • Structural Features: The conjugated system (prop-2-enoic acid) and electron-withdrawing chlorine atom on the pyridine ring may influence reactivity, acidity, and intermolecular interactions .

Properties

IUPAC Name

(E)-3-(6-chloropyridin-2-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2/c9-7-3-1-2-6(10-7)4-5-8(11)12/h1-5H,(H,11,12)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZXROTQDGXJFIA-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=NC(=C1)Cl)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-3-(6-chloropyridin-2-yl)prop-2-enoic acid, also known as a derivative of acrylic acid, has garnered attention in various biological studies due to its potential therapeutic applications. This compound has been investigated for its biological activities, particularly in the context of antiviral and anticancer properties. This article reviews the current understanding of its biological activity, synthesizing findings from diverse sources.

Chemical Structure and Properties

The chemical structure of (2E)-3-(6-chloropyridin-2-yl)prop-2-enoic acid can be represented as follows:

C10H8ClNO2\text{C}_{10}\text{H}_{8}\text{Cl}\text{N}\text{O}_2

This compound features a chlorinated pyridine ring, which is significant for its interaction with biological targets.

Antiviral Activity

Recent studies have highlighted the compound's potential as an inhibitor of the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. The Mpro enzyme is crucial for viral replication, making it an attractive target for antiviral drug development.

Case Study: Inhibition of Mpro

A study demonstrated that several compounds, including derivatives similar to (2E)-3-(6-chloropyridin-2-yl)prop-2-enoic acid, exhibited notable inhibitory effects against Mpro in vitro. The reported half-maximal inhibitory concentration (IC50) values indicate the potency of these compounds:

CompoundIC50 (µM)Assay Type
Compound A0.08FRET-based assay
Compound B0.18Antiviral activity assay
(2E)-3-(6-chloropyridin-2-yl)prop-2-enoic acidTBDTBD

These findings suggest that modifications to the pyridine ring enhance the biological activity against viral targets, potentially leading to the development of effective antiviral therapies .

Anticancer Activity

In addition to its antiviral properties, (2E)-3-(6-chloropyridin-2-yl)prop-2-enoic acid has been evaluated for anticancer potential. Research indicates that compounds with similar structures can inhibit tumor growth by affecting various signaling pathways.

The mechanism through which this compound exerts its anticancer effects may involve:

  • Inhibition of Cell Proliferation : Compounds similar to (2E)-3-(6-chloropyridin-2-yl)prop-2-enoic acid have shown effectiveness in reducing cell viability in cancer cell lines.
  • Induction of Apoptosis : The compound may promote programmed cell death in malignant cells by activating apoptotic pathways.
  • Modulation of Signaling Pathways : It may interfere with key signaling pathways involved in cancer progression, such as the MAPK/ERK pathway .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of (2E)-3-(6-chloropyridin-2-yl)prop-2-enoic acid. Key factors influencing its activity include:

  • Chlorine Substitution : The presence of chlorine on the pyridine ring enhances binding affinity to biological targets.
  • Functional Group Variations : Alterations in functional groups can significantly affect both potency and selectivity against various enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Pyridinyl Analogs

(a) (2E)-3-(6-Fluoropyridin-3-yl)prop-2-enoic Acid
  • Molecular Formula: C₈H₆FNO₂
  • CAS No.: Not explicitly provided in the evidence.
  • Molecular Weight: Reported as 173.56 g/mol , though calculated molecular weight is 167.06 g/mol, indicating another discrepancy.
  • Structural Differences :
    • Halogen Substitution : Fluorine (atomic radius: 64 pm) replaces chlorine (99 pm), reducing steric bulk and increasing electronegativity.
    • Pyridine Substitution Position : Fluorine is at the 3-position of the pyridine ring, altering electronic distribution compared to the 2-position chlorine in the parent compound.
  • Implications :
    • Fluorine’s strong electron-withdrawing effect may enhance acidity of the carboxylic acid group compared to chlorine.
    • The 3-substitution pattern could alter hydrogen-bonding interactions or crystal packing .
(b) Other Halogenated Derivatives

lists compounds such as C₁₁H₆F₃NO₂ (MW 261.12) and C₇H₅F₂NO₃ (MW 231.59), though structural details are unclear. These may represent trifluoromethyl or difluoro analogs, which could exhibit distinct physicochemical properties due to increased lipophilicity or steric effects.

Structural and Functional Comparison Table

Compound Name Molecular Formula Halogen (Position) Pyridine Position Reported MW (g/mol) CAS No.
(2E)-3-(6-Chloropyridin-2-yl)prop-2-enoic acid C₈H₆ClNO₂ Cl (6) 2 208.24 , 261.12 38076-80-1
(2E)-3-(6-Fluoropyridin-3-yl)prop-2-enoic acid C₈H₆FNO₂ F (6) 3 173.56 Not provided
C₁₁H₆F₃NO₂ (Unspecified) C₁₁H₆F₃NO₂ F₃ (position?) ? 261.12 EN300-248210
C₇H₅F₂NO₃ (Unspecified) C₇H₅F₂NO₃ F₂ (position?) ? 231.59 EN300-215072

Key Research Findings and Implications

Electronic Effects :

  • Chlorine’s larger atomic size and polarizability may enhance π-π stacking interactions in crystalline states compared to fluorine .
  • Fluorine’s higher electronegativity could increase the carboxylic acid’s acidity (lower pKa), impacting solubility and reactivity.

In contrast, the 3-position fluorine analog may exhibit altered dipole moments and hydrogen-bonding capacities.

Data Discrepancies :

  • Conflicting molecular weights for the parent compound (208.24 vs. 261.12 g/mol) and the fluorine analog (173.56 vs. calculated 167.06 g/mol) highlight inconsistencies in reported data, possibly due to measurement errors or unstated hydration states .

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